molecular formula C30H56N2 B14223695 N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine CAS No. 627522-89-8

N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine

Cat. No.: B14223695
CAS No.: 627522-89-8
M. Wt: 444.8 g/mol
InChI Key: OFCDYOSPJWTJTE-UHFFFAOYSA-N
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Description

N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties It consists of an octadecyl chain attached to an ethane-1,2-diamine backbone, with a 4-phenylbutan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of octadecylamine with 4-phenylbutan-2-one in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Sodium borohydride or lithium aluminum hydride

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine product.

Industrial Production Methods

In an industrial setting, the production of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids

    Reduction: Formation of fully saturated amines

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Octadecyl-N~2~-(4-methylbutan-2-yl)ethane-1,2-diamine
  • N~1~-Octadecyl-N~2~-(4-ethylbutan-2-yl)ethane-1,2-diamine
  • N~1~-Octadecyl-N~2~-(4-isopropylbutan-2-yl)ethane-1,2-diamine

Uniqueness

N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments or aromatic stacking interactions.

Properties

CAS No.

627522-89-8

Molecular Formula

C30H56N2

Molecular Weight

444.8 g/mol

IUPAC Name

N-octadecyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C30H56N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-31-27-28-32-29(2)24-25-30-22-19-18-20-23-30/h18-20,22-23,29,31-32H,3-17,21,24-28H2,1-2H3

InChI Key

OFCDYOSPJWTJTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1

Origin of Product

United States

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